molecular formula C17H22N4O3S B2522525 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034410-56-3

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2522525
CAS No.: 2034410-56-3
M. Wt: 362.45
InChI Key: BIEAIRRMVKKBSH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a potent and selective cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of the actin cytoskeleton. This compound functions by competitively binding to the ATP-binding pocket of the ROCK2 kinase domain, thereby inhibiting its phosphorylation activity. Its primary research value lies in the specific interrogation of the Rho/ROCK signaling pathway, which is critically involved in actomyosin contractility, cell adhesion, and cell motility . Researchers utilize this inhibitor to investigate fundamental biological processes such as cytokinesis, neurite outgrowth, and axon guidance . Furthermore, due to the established role of ROCK signaling in various pathologies, this compound is a vital tool for probing the mechanisms underlying cardiovascular diseases like hypertension and atherosclerosis , neurological disorders , and cancer cell invasion and metastasis. Its selectivity profile makes it particularly useful for dissecting the distinct functions of ROCK2 versus the closely related ROCK1 isoform in complex cellular and physiological contexts.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-12(2)21-10-17(18-11-21)25(23,24)19-9-16(22)14-4-5-15-13(8-14)6-7-20(15)3/h4-8,10-12,16,19,22H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEAIRRMVKKBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that integrates indole and imidazole functionalities, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

1. Chemical Structure and Properties

The compound's structure features an indole moiety linked to an imidazole sulfonamide, which contributes to its biological properties. The molecular formula is C14H18N2O3SC_{14}H_{18}N_2O_3S, with a molecular weight of approximately 294.37 g/mol. The presence of both hydroxyl and sulfonamide groups enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. This is crucial for enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The indole structure may interact with aromatic residues in receptors, modulating signaling pathways involved in cell proliferation and apoptosis.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole and imidazole moieties. For instance, derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-70.95
Compound BA3754.20
Compound CHepG20.71

These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through its action on specific molecular targets.

3.2 Anti-inflammatory Properties

The compound's sulfonamide group may confer anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. Research indicates that similar compounds have shown promising results in reducing inflammation in animal models.

4. Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
Indole DerivativeLacks imidazoleModerate anticancer activity
Imidazole SulfonamideLacks indoleLower receptor affinity
Simple SulfonamideNo aromatic groupsMinimal biological activity

The dual functionality of the indole and imidazole moieties in the target compound allows for broader interactions with biological targets compared to simpler analogs.

5. Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

Case Study 1: Antitumor Activity

A study by Zhang et al. demonstrated that derivatives containing both indole and imidazole structures showed significant antiproliferative effects on HepG2 cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Inflammation Model

Research involving animal models indicated that compounds similar to this compound significantly reduced markers of inflammation when administered prior to inflammatory stimuli.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table highlights key structural and synthetic differences between the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide C₁₇H₂₂N₄O₃S 362.4 Imidazole sulfonamide, hydroxyethyl-indole Likely involves sulfonamide coupling (specifics not provided in evidence).
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1) C₁₂H₁₁ClN₃O₂ 280.7* Nitroimidazole, chloromethylphenyl Chlorination of precursor with SOCl₂.
1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (4) C₁₁H₁₆N₂O 192.3 Benzoimidazolone, isopropyl, methyl N-alkylation, nitro reduction, and cyclization with CDI.
2-Oxoindoline derivatives (e.g., compound 2, 15, 18) Variable 250–400† 2-Oxoindoline, acetamide substituents (phenethyl, naphthyl, triazolyl) Not specified; likely involves condensation or acylation reactions.

*Calculated based on formula.
†Estimated range from provided derivatives.

Key Observations:

Core Heterocycles: The target compound’s imidazole sulfonamide core contrasts with the nitroimidazole in compound 1 and the benzoimidazolone in compound 4 . 2-Oxoindoline derivatives lack imidazole rings but share indole-related scaffolds, emphasizing divergent structural strategies for bioactivity.

Substituent Diversity :

  • The hydroxyethyl-indole group in the target compound provides both hydrophilicity (via –OH) and aromaticity, whereas compound 1’s chloromethylphenyl group introduces electrophilic reactivity .

Synthetic Routes: Compound 1 is synthesized via chlorination (SOCl₂) , while compound 4 involves N-alkylation and cyclization .

Pharmacological and Physicochemical Implications

While pharmacological data for the target compound are absent in the evidence, structural comparisons suggest:

  • Solubility: The hydroxyethyl group may enhance aqueous solubility compared to non-polar substituents (e.g., chloromethyl in compound 1).
  • Stability : Sulfonamides are generally stable under physiological conditions, whereas nitro groups (compound 1) may undergo reductive metabolism.
  • Target Selectivity : The indole moiety could confer affinity for serotonin receptors or kinase inhibitors, similar to 2-oxoindoline derivatives studied for biological activity .

Q & A

Q. What strategies resolve discrepancies between computational and experimental solubility data?

  • Methodological Answer : Re-evaluate force field parameters in MD simulations (e.g., GAFF vs. OPLS). Experimentally, use a shake-flask method with saturation concentrations measured via UV/Vis. Adjust computational models using COSMO-RS or SMD solvation models to better match experimental solvent effects .

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